Bromoenol lactone-d7

Description

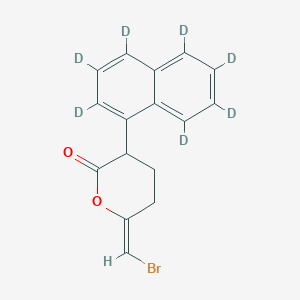

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13BrO2 |

|---|---|

Molecular Weight |

324.22 g/mol |

IUPAC Name |

(6E)-6-(bromomethylidene)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxan-2-one |

InChI |

InChI=1S/C16H13BrO2/c17-10-12-8-9-15(16(18)19-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,10,15H,8-9H2/b12-10+/i1D,2D,3D,4D,5D,6D,7D |

InChI Key |

BYUCSFWXCMTYOI-HMEAJYSMSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])C3CC/C(=C\Br)/OC3=O)[2H])[2H] |

Canonical SMILES |

C1CC(=CBr)OC(=O)C1C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Pathways and Isotopic Characterization of Bromoenol Lactone D7

Precursor Synthesis and Derivatization for Bromoenol Lactone Core Structure

The synthesis of the bromoenol lactone core structure commences with the appropriate precursor molecules, which are then chemically modified to construct the lactone ring. While specific precursors for the direct synthesis of bromoenol lactone are not extensively detailed in the provided search results, general strategies for lactone synthesis offer insights into potential pathways.

One common approach involves the use of chiral starting materials to guide the stereochemistry of the final product. For instance, the synthesis of chiral bromolactones can be achieved from precursors like D-xylonolactone or D-ribonolactone. nih.gov These sugar-derived lactones can undergo bromination and subsequent modifications to yield functionalized lactone structures. Another general method for creating α-bromolactones involves the bromination of a pre-existing lactone ring. nih.gov

The synthesis of the bromoenol lactone structure, which features a naphthalenyl group, would likely start from a naphthalene-containing precursor. A plausible synthetic route would involve the coupling of a naphthalene (B1677914) derivative with a suitable lactone precursor or a linear chain that can be cyclized to form the lactone ring. The formal name of (R)-Bromoenol lactone-d7, 6E-(bromoethylene)tetrahydro-3R-(1-naphthalenyl-2,3,4,5,6,7,8-d7)-2H-pyran-2-one, indicates that a deuterated naphthalene ring is a key component. caymanchem.com Therefore, the synthesis would necessitate the preparation of a d7-naphthalene derivative as a primary precursor.

Strategies for Stereoselective Synthesis of (R)- and (S)-Bromoenol Lactone Chirality

The biological activity of bromoenol lactone is dependent on its stereochemistry, with the (R)- and (S)-enantiomers often exhibiting different effects. Therefore, stereoselective synthesis is crucial for obtaining the desired chiral bromoenol lactone. Both (R)-Bromoenol lactone-d7 and (S)-Bromoenol lactone-d7 are available, signifying that methods for their stereospecific synthesis have been developed. medchemexpress.commedchemexpress.comchemscene.com

Several strategies are employed for the stereoselective synthesis of chiral lactones:

Use of Chiral Precursors: Starting from an enantiomerically pure precursor, such as a chiral alcohol or acid, can effectively control the stereochemistry of the final lactone. Lipase-mediated resolution of racemic alcohols is a common technique to obtain enantiopure starting materials for terpenoid lactone synthesis.

Asymmetric Catalysis: The use of chiral catalysts in key bond-forming reactions can induce asymmetry and lead to the preferential formation of one enantiomer.

Diastereoselective Reactions: Introducing a chiral auxiliary to the substrate can direct the stereochemical outcome of a reaction. The auxiliary can be removed in a later step to yield the enantiomerically enriched product.

Enzymatic Resolution: Enzymes, such as lipases, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers.

While the specific methods for the stereoselective synthesis of (R)- and (S)-Bromoenol lactone are not explicitly detailed in the provided search results, the "lactone concept" has been successfully applied for the atroposelective synthesis of various axially chiral biaryl systems, which could be a relevant approach.

Methodologies for Deuterium (B1214612) Incorporation at Specific Positions

The synthesis of Bromoenol lactone-d7 requires the specific incorporation of seven deuterium atoms onto the naphthalene ring. Isotopic labeling is a technique used to track the passage of an isotope through a chemical reaction or metabolic pathway. wikipedia.org

Isotopic Labeling Techniques for Lactone Rings

While the deuterium atoms in this compound are on the naphthalene ring, general isotopic labeling techniques for lactone-containing molecules are relevant. Deuterium can be introduced into organic molecules through various methods:

Hydrogen-Deuterium (H-D) Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterated water (D₂O) or deuterated solvents, often in the presence of a catalyst. tn-sanso.co.jp For aromatic compounds, this can be achieved under high temperature and pressure. tn-sanso.co.jp A palladium on carbon (Pd/C) catalyst with D₂O has been shown to be effective for the selective H-D exchange in various organic molecules. mdpi.com

Reduction of Precursors with Deuterated Reagents: Ketones, aldehydes, or esters can be reduced using deuterated reducing agents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium at specific positions.

Using Deuterated Building Blocks: The synthesis can start with a commercially available or pre-synthesized deuterated precursor. For this compound, the synthesis would likely involve a d7-labeled naphthalene derivative.

The formal name, 6E-(bromoethylene)tetrahydro-3R-(1-naphthalenyl-2,3,4,5,6,7,8-d7)-2H-pyran-2-one, strongly suggests that the seven deuterium atoms are located on the naphthalene ring system. caymanchem.com This indicates that a deuterated naphthalene precursor is the key starting material for the synthesis of this compound.

Yield Optimization and Reaction Condition Analysis for Deuterated Product Formation

Optimizing the yield and ensuring the efficiency of deuteration are critical aspects of synthesizing isotopically labeled compounds. For H-D exchange reactions, factors such as the choice of catalyst, reaction temperature, pressure, and the ratio of the substrate to the deuterium source are crucial. tn-sanso.co.jp Flow synthesis methods using microwave reactors have been developed to improve production throughput and reaction efficiency for deuterated aromatic compounds. tn-sanso.co.jp

Analytical Validation of Isotopic Purity and Position

After synthesis, it is imperative to confirm the isotopic purity and the specific location of the deuterium atoms within the molecule.

Mass Spectrometry for Deuterium Content Determination

Mass spectrometry (MS) is a primary technique for determining the isotopic enrichment of a deuterated compound. wikipedia.orgsigmaaldrich.com High-resolution mass spectrometry (HRMS) can distinguish between the masses of the deuterated and non-deuterated isotopologues, allowing for the calculation of the percentage of deuterium incorporation. nih.govnih.gov The mass spectrum of this compound would show a molecular ion peak shifted by approximately 7 Da compared to the unlabeled compound.

The isotopic purity is a critical parameter for deuterated compounds, and various MS-based methods are used for its characterization. nih.govnih.gov These methods are often rapid, highly sensitive, and require minimal sample. nih.govnih.gov

Table 1: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₆D₇BrO₂ | chemscene.com |

| Molecular Weight | 324.22 | chemscene.com |

| Formal Name ((R)-enantiomer) | 6E-(bromoethylene)tetrahydro-3R-(1-naphthalenyl-2,3,4,5,6,7,8-d7)-2H-pyran-2-one | caymanchem.com |

| Synonyms | (S)-BEL-d7; (S,E)-Bromoenol lactone-d7 | chemscene.com |

| Purity | ≥98% | chemscene.com |

| Deuterated Forms | ≥99% (d₁-d₇) | caymanchem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Keto-Enol Equilibrium Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. In the context of isotopically labeled compounds such as this compound, NMR spectroscopy serves a dual purpose: it confirms the specific positions of deuterium incorporation and enables the quantitative analysis of dynamic processes like keto-enol tautomerism. While specific experimental data for this compound is not extensively available in public literature, the principles of its NMR analysis can be thoroughly described based on established methodologies for similar compounds. nih.govasu.eduthermofisher.com

Deuterium Position Verification

The introduction of deuterium (²H or D) into a molecule in place of protium (B1232500) (¹H) brings about distinct changes in the NMR spectrum. ¹H NMR spectroscopy is a primary tool to verify the success of deuteration. The disappearance of a proton signal from a specific position in the ¹H NMR spectrum of a deuterated compound, when compared to its non-deuterated counterpart, is a clear indication of deuterium substitution at that site. nih.gov

Furthermore, ²H NMR spectroscopy can be employed for direct observation of the deuterium nuclei. nih.govacs.org Deuterium is an NMR-active nucleus with a spin I=1. While it has a lower gyromagnetic ratio and natural abundance compared to protons, in an enriched compound like this compound, ²H NMR provides definitive signals for the deuterated positions. acs.org The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same structural environment.

For this compound, one would expect the ¹H NMR spectrum to show a significant reduction or complete absence of signals corresponding to the seven deuterated positions when compared to the unlabeled Bromoenol lactone. A hypothetical comparison of the expected prominent signals is presented in Table 1.

Table 1: Hypothetical ¹H NMR Chemical Shift Comparison for Bromoenol Lactone and this compound

| Proton Position | Expected Chemical Shift (δ) in Bromoenol lactone (ppm) | Expected Observation in this compound |

| Olefinic Proton | 6.0 - 6.5 | Signal present |

| Allylic Protons | 4.0 - 5.0 | Signal present |

| Naphthyl Protons | 7.0 - 8.0 | Signals absent or significantly reduced |

Note: This table is illustrative and based on general chemical shift values for similar structural motifs. Actual values may vary.

Keto-Enol Equilibrium Analysis

Bromoenol lactone can exist in equilibrium between its enol form (the α,β-unsaturated lactone) and a keto tautomer. This keto-enol tautomerism is a common phenomenon in carbonyl compounds and can be quantitatively studied using ¹H NMR spectroscopy, as the interconversion between the keto and enol forms is often slow on the NMR timescale. asu.eduthermofisher.com This slow exchange allows for the observation of distinct sets of signals for each tautomer in the NMR spectrum.

The equilibrium is influenced by several factors, including the solvent, temperature, and the electronic and steric nature of substituents. nih.govmasterorganicchemistry.com In the case of this compound, the equilibrium would be analyzed by integrating the signals corresponding to unique protons of the keto and enol forms. For instance, the vinylic proton of the enol form and the α-protons to the carbonyl in the keto form would have characteristic and well-separated chemical shifts.

The equilibrium constant (Keq) for the tautomerization can be calculated from the ratio of the integrals of the signals corresponding to the enol and keto forms, as shown in the equation below:

Keq = [Enol] / [Keto] = (Integral of enol signal) / (Integral of keto signal)

A hypothetical dataset illustrating the influence of solvent on the keto-enol equilibrium of a similar bromo-lactone compound is presented in Table 2. Generally, polar solvents tend to favor the more polar keto form, while nonpolar solvents can favor the enol form, especially if intramolecular hydrogen bonding is possible. asu.edumasterorganicchemistry.com

Table 2: Illustrative Data on Solvent Effects on Keto-Enol Equilibrium for a Bromo-lactone Analog

| Solvent | % Keto Tautomer | % Enol Tautomer | Keq |

| Chloroform-d (CDCl₃) | 30 | 70 | 2.33 |

| Acetone-d₆ | 55 | 45 | 0.82 |

| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 80 | 20 | 0.25 |

| Deuterium oxide (D₂O) | >95 | <5 | <0.05 |

Note: This table presents hypothetical data to illustrate the principles of keto-enol tautomerism analysis by NMR. The values are representative of general trends observed for carbonyl compounds. nih.govasu.edumasterorganicchemistry.com

The deuteration in this compound is primarily on the aromatic naphthyl ring, which is not directly involved in the keto-enol tautomerism of the lactone ring. Therefore, the equilibrium position is expected to be very similar to that of the non-deuterated Bromoenol lactone. The primary utility of the deuterated standard is in mass spectrometric quantification, where its distinct mass prevents signal overlap with the non-deuterated analyte.

Advanced Research Applications Utilizing Bromoenol Lactone D7

Quantitative Analysis in Lipidomics and Metabolomics

In the fields of lipidomics and metabolomics, where precise measurement of molecules within complex biological samples is paramount, BEL-d7 serves a critical function. Its primary use is as an internal standard to enhance the accuracy and reliability of quantitative assays.

Bromoenol lactone-d7 is explicitly designed for use as an internal standard for the quantification of bromoenol lactone using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). biomol.comcaymanchem.com In these techniques, a known quantity of BEL-d7 is added to a sample at an early stage of preparation. Because BEL-d7 is chemically almost identical to the unlabeled BEL, it experiences similar processing and analysis variations, such as extraction losses, injection inconsistencies, and ionization suppression or enhancement in the mass spectrometer. cerilliant.comnih.gov By measuring the ratio of the analyte (BEL) to the internal standard (BEL-d7), these variations can be normalized, leading to a significantly more accurate quantification of the analyte. cerilliant.com

GC-MS is a powerful analytical technique that separates chemical compounds in a sample based on their volatility and interaction with a stationary phase, followed by detection and identification based on their mass-to-charge ratio. omicsonline.org BEL-d7 is intended for use in GC-MS methodologies to quantify its non-deuterated analog. biomol.com The standard is added to the sample, and both the analyte and the standard are extracted and derivatized (if necessary) together. During GC separation, the deuterated and non-deuterated forms co-elute or elute very closely. The mass spectrometer then detects both compounds, and the distinct mass difference allows for separate quantification. This approach is widely used for analyzing various compounds, including environmental pollutants, fatty acids, and steroids. omicsonline.orgwaters.com

LC-MS is a cornerstone technique in pharmaceutical and biomedical analysis, combining the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. researchgate.netppd.com BEL-d7 is frequently employed as an internal standard in LC-MS/MS assays. biomol.comcaymanchem.com Stable isotope-labeled compounds like BEL-d7 are considered the gold standard for internal standards in LC-MS because they share nearly identical chromatographic retention times, extraction recoveries, and ionization efficiencies with the analyte. cerilliant.comendocrine-abstracts.org This co-elution and similar behavior effectively compensates for matrix effects—a common issue in complex biological samples like plasma or tissue extracts where other molecules can interfere with the ionization of the target analyte. nih.gov This ensures high precision in studies ranging from drug metabolite identification to biomarker quantification. researchgate.netshimadzu.com

The use of BEL-d7 as an internal standard is a direct application of the Stable Isotope Dilution Assay (SIDA) technique. SIDA is a quantitative method that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample. nih.gov The mass spectrometer measures the relative abundance of the native analyte and the labeled standard. Since the ratio of the two forms is unaffected by sample loss during workup, this method allows for highly accurate and precise determination of the analyte's concentration in the original sample. This methodology is critical when analyzing samples with complex matrices or when multiple sample preparation steps are required, as it corrects for procedural errors and variability. nih.gov

The fundamental purpose of using an internal standard like BEL-d7 is to improve the precision, accuracy, and reproducibility of biochemical measurements. cerilliant.comsemanticscholar.org Analytical variability can arise from numerous sources, including inconsistent sample extraction, minor differences in injection volumes, and fluctuations in instrument performance. cerilliant.com By normalizing the signal of the target analyte to that of the co-analyzed internal standard, these sources of error are effectively canceled out. nih.gov The use of a stable isotope-labeled standard is particularly effective as it minimizes differences in analytical behavior between the analyte and the standard, ensuring that any variations affect both compounds almost equally. endocrine-abstracts.org This leads to robust and reliable data, which is essential for applications such as therapeutic drug monitoring, clinical toxicology, and metabolic research. shimadzu.comlcms.cz

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Formal Name | 6E-(bromomethylene)tetrahydro-3-(1-naphthalenyl-2,3,4,5,6,7,8-d7)-2H-pyran-2-one | biomol.com |

| Molecular Formula | C₁₆H₆D₇BrO₂ | biomol.commedchemexpress.comscbt.com |

| Formula Weight | 324.2 | biomol.commedchemexpress.comscbt.com |

| Deuterated Purity | ≥99% deuterated forms (d1-d7) | biomol.comcaymanchem.com |

| Appearance | A solution in methyl acetate | biomol.comcaymanchem.com |

Internal Standard for Mass Spectrometry-Based Quantification of Bromoenol Lactone

Investigation of Isotope Effects in Biochemical Systems

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can sometimes lead to a kinetic isotope effect (KIE). nih.gov A KIE is a change in the rate of a chemical reaction upon isotopic substitution. This occurs because the greater mass of deuterium results in a lower vibrational frequency of the carbon-deuterium bond compared to the carbon-hydrogen bond, which can lead to a higher activation energy for bond-breaking reactions.

While this compound is primarily produced for its utility as a non-perturbing internal standard, the presence of deuterium atoms creates the potential for isotope effects in the biological systems it is used to study. Deuteration has been noted for its potential to affect the pharmacokinetic and metabolic profiles of drugs. medchemexpress.com Although BEL-d7 is designed to be chemically and biologically identical to BEL in most respects, subtle KIEs could theoretically influence its interaction with enzymes or metabolic pathways. Investigating such effects at the whole-system level is complex, as the impact can be buffered or amplified by the metabolic network. nih.gov While specific studies on the KIE of BEL-d7 itself are not prominent, its existence as a deuterated molecule makes it a potential tool for such investigations, contributing to a deeper understanding of enzyme mechanisms and metabolic functioning.

Interactive Table 2: Representative Mass Spectrometry Data for Quantitative Analysis This table illustrates the principle of using an internal standard in mass spectrometry. The mass-to-charge (m/z) values are representative and used to show the mass difference between the analyte and the deuterated standard.

| Compound | Type | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Purpose in Assay |

|---|---|---|---|---|

| Bromoenol lactone | Analyte | ~317.2 | Representative Fragment | Target for Quantification |

| This compound | Internal Standard | ~324.2 | Representative Fragment | Quantitation Reference biomol.commedchemexpress.comscbt.com |

Deuterium Kinetic Isotope Effects on Enzyme Catalysis

The substitution of hydrogen with deuterium in a molecule can lead to a change in the reaction rate, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov This effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen and a carbon-deuterium bond. nih.gov The heavier deuterium atom results in a lower zero-point energy, making the bond stronger and more difficult to break.

In the context of enzyme catalysis, a primary deuterium KIE is observed when a C-H bond to the isotope is cleaved in the rate-determining step of the reaction. nih.gov The magnitude of the KIE can provide valuable insights into the transition state of the reaction. nih.gov While direct studies on this compound's KIE are not prevalent, the principles of KIE are broadly applied to understand enzyme mechanisms. For instance, large primary deuterium KIEs in enzyme-catalyzed hydride transfer reactions can suggest quantum mechanical tunneling of the hydride through the energy barrier. nih.gov

Bromoenol lactone is known to act as a suicide substrate for certain enzymes, such as Group VIA phospholipase A2 (iPLA2β), where it undergoes hydrolysis. nih.govnih.gov The use of BEL-d7 in such studies could help elucidate the precise mechanism of enzyme inactivation by determining if the cleavage of a deuterated bond is rate-limiting.

Influence of Deuteration on Keto-Enol Tautomerism and Molecular Equilibria

Keto-enol tautomerism is an equilibrium between a ketone or aldehyde (the keto form) and its corresponding enol form. organicchemistrytutor.commasterorganicchemistry.com This equilibrium can be catalyzed by either acid or base. youtube.comkhanacademy.org Generally, the keto form is thermodynamically more stable and thus favored. libretexts.org However, factors such as conjugation, hydrogen bonding, and aromaticity can shift the equilibrium towards the more stable enol form. organicchemistrytutor.commasterorganicchemistry.com

The introduction of deuterium, as in this compound, can influence this tautomeric equilibrium. The different vibrational frequencies of C-D versus C-H bonds can lead to a preference for the deuterium to be in the more stably bound position. This can be used to probe the dynamics of keto-enol tautomerism in enzymatic and chemical systems. While specific research on BEL-d7 and its keto-enol tautomerism is limited, the general principles suggest its potential as a tool in such investigations.

Elucidation of Lipid Metabolism Pathways in Cellular Models (non-clinical)

Stable isotope labeling is a powerful technique in lipidomics for tracing the metabolic fate of lipids and their precursors. researchgate.netnih.govlongdom.org this compound, in conjunction with its non-deuterated counterpart, can be used in pulse-chase-like experiments to study the dynamics of lipid metabolism.

Tracing of Arachidonic Acid Release and Phospholipid Remodeling

Arachidonic acid is a polyunsaturated fatty acid typically esterified in membrane glycerophospholipids. mdpi.com Its release is a critical step in various signaling pathways and is primarily mediated by phospholipase A2 (PLA2) enzymes. mdpi.com Bromoenol lactone is a known inhibitor of calcium-independent PLA2 (iPLA2), which is involved in the release of arachidonic acid. escholarship.orgcaymanchem.com

By using BEL-d7, researchers can trace the impact of iPLA2 inhibition on the release and subsequent remodeling of arachidonic acid within phospholipids (B1166683). For example, cells can be treated with BEL-d7, and the incorporation and distribution of deuterated fatty acids in different phospholipid species can be monitored over time using mass spectrometry. This approach allows for the kinetic analysis of phospholipid remodeling under conditions of iPLA2 inhibition. While some studies have shown that BEL does not affect zymosan-stimulated arachidonic acid release in certain macrophage models, it is effective in other cell types. mdpi.com In rat myometrial cells, a novel PLA2 activity insensitive to BEL has been identified, highlighting the complexity of arachidonic acid release mechanisms. nih.gov

Studies on Glycerophospholipid Metabolism

Glycerophospholipids are major components of cellular membranes, and their metabolism is a complex network of synthesis, degradation, and remodeling pathways. Bromoenol lactone has been shown to inhibit not only iPLA2 but also magnesium-dependent phosphatidate phosphohydrolase (PAP-1), a key enzyme in triacylglycerol biosynthesis. nih.govnih.gov This dual inhibitory action makes BEL a complex tool, and the use of its deuterated form, BEL-d7, can help to dissect these effects.

Stable isotope-labeled precursors are used to study the kinetics of lipid synthesis and turnover in a field known as dynamic lipidomics. researchgate.net The use of BEL-d7 as an internal standard allows for the precise quantification of BEL in biological samples, which is crucial for understanding its dose-dependent effects on different enzymes involved in glycerophospholipid metabolism. caymanchem.commedchemexpress.com

Analysis of Cardiolipin (B10847521) Remodeling in Mitochondrial Function

Cardiolipin is a unique phospholipid located in the inner mitochondrial membrane, where it plays a crucial role in mitochondrial structure and function, including the organization of the electron transport chain. biorxiv.orgnih.govmdpi.com The acyl chain composition of cardiolipin is regulated through a remodeling process. biorxiv.orgnih.gov Dysregulation of cardiolipin remodeling is associated with mitochondrial dysfunction, as seen in Barth syndrome. nih.gov

Bromoenol lactone has been utilized as an inhibitor of iPLA2 to study its role in cardiolipin remodeling. biorxiv.org Inhibition of iPLA2 by BEL in HEK293 cells led to respiratory dysfunction and loss of cristae when the cells were treated with exogenous saturated fatty acids. biorxiv.orgnih.gov The use of a deuterated version like BEL-d7 in such studies could facilitate more precise tracking of lipid species through mass spectrometry, potentially revealing subtle changes in cardiolipin metabolism that might otherwise be difficult to detect. For instance, researchers have synthesized bromine-labeled cardiolipin to enhance contrast in cryo-electron microscopy to visualize its localization within membranes. biorxiv.org Similarly, BEL-d7 could serve as a tracer to follow the fate of the inhibitor itself or its metabolic products within the mitochondrial lipid environment.

Use as a Chemical Probe in Cell Biology Research

Bromoenol lactone is widely used as a chemical probe to investigate the cellular functions of the enzymes it inhibits, most notably iPLA2. nih.gov However, its off-target effects, such as the inhibition of PAP-1, necessitate careful interpretation of experimental results. nih.govnih.gov Bromoenol lactone has also been found to inhibit voltage-gated Ca2+ and transient receptor potential canonical channels, further expanding its range of biological activities. researchgate.net

This compound is primarily intended for use as an internal standard for the quantification of (R)-BEL by GC- or LC-MS. caymanchem.commedchemexpress.com This is a critical application in cell biology research, as it allows for the accurate determination of the intracellular concentration of the inhibitor, which is essential for correlating the observed biological effects with the extent of enzyme inhibition.

The table below summarizes the key enzymes inhibited by Bromoenol lactone and the potential applications of its deuterated form in research.

| Enzyme Inhibited | Biological Process | Application of this compound |

| Calcium-independent phospholipase A2 (iPLA2) | Arachidonic acid release, phospholipid remodeling, cardiolipin remodeling | Tracing lipid metabolism, kinetic isotope effect studies |

| Magnesium-dependent phosphatidate phosphohydrolase (PAP-1) | Triacylglycerol biosynthesis | Dissecting off-target effects, internal standard for quantification |

| Voltage-gated Ca2+ channels | Calcium signaling | Internal standard for quantification in studies of ion channel modulation |

| Transient receptor potential canonical (TRPC) channels | Calcium signaling | Internal standard for quantification in studies of ion channel modulation |

Investigating Cellular Signaling Pathways

Bromoenol lactone is a pivotal tool for dissecting cellular signaling cascades, primarily due to its function as a potent, irreversible, mechanism-based inhibitor of Group VI calcium-independent phospholipase A2 (iPLA2). nih.govnih.gov However, its utility is nuanced by its inhibitory action on another key enzyme, phosphatidate phosphohydrolase-1 (PAP-1). nih.govresearchgate.net The deuterated form, this compound, is essential for quantifying BEL's presence and concentration in these studies, allowing researchers to correlate enzyme inhibition with cellular outcomes accurately.

Research has demonstrated that BEL inhibits iPLA2 and PAP-1 with similar potency, complicating the attribution of observed cellular effects to the inhibition of just one enzyme. nih.gov For instance, BEL can induce apoptosis in a variety of cell lines, including human phagocytes and murine macrophages. researchgate.net This cell death is associated with the inhibition of PAP-1-regulated events, such as the synthesis of phospholipids and triacylglycerol, rather than solely iPLA2 inhibition. researchgate.net

Furthermore, BEL has been found to inhibit voltage-gated CaV1.2 and transient receptor potential canonical (TRPC) channels independently of its effect on iPLA2. nih.govnih.gov It also attenuates phospholipase C (PLC) activity, which is an upstream step for TRPC channel activation. nih.gov These findings highlight BEL's role as a multi-target inhibitor, and the use of this compound as a standard is crucial for studies aiming to untangle these complex interactions within cellular signaling pathways.

Table 1: Enzymes and Channels Modulated by Bromoenol Lactone (BEL) This table is interactive. You can sort and filter the data.

| Target | Type | Action of BEL | Key Cellular Function of Target |

|---|---|---|---|

| iPLA2 | Enzyme | Irreversible Inhibition | Phospholipid remodeling, arachidonic acid release |

| PAP-1 | Enzyme | Inhibition | Phospholipid and triacylglycerol biosynthesis |

| CaV1.2 | Ion Channel | Inhibition | Voltage-gated calcium influx |

| TRPC Channels | Ion Channel | Inhibition | Receptor-operated calcium influx |

| PLC | Enzyme | Attenuation | Hydrolysis of PIP2 into IP3 and DAG |

Studying Monocyte Chemotaxis and Immune Response Pathways

The migration of monocytes, a process known as chemotaxis, is fundamental to the immune response. researchgate.net Bromoenol lactone serves as a critical research compound for investigating the biochemical pathways that govern this process, with this compound providing the means for accurate quantification. Studies have shown that individuals with certain cancers exhibit abnormal monocyte chemotactic responsiveness, which can sometimes be normalized by tumor removal, suggesting that tumors may release soluble factors that inhibit monocyte migration. medchemexpress.comnih.gov

BEL has been utilized in various immune cell lines to probe these pathways. For example, it induces apoptosis in human phagocytic cell lines like U937, THP-1, and MonoMac, as well as the murine macrophage line RAW264.7. researchgate.net This effect is largely attributed to its inhibition of PAP-1, highlighting the importance of lipid signaling in immune cell survival. researchgate.net

In studies on mouse P388D1 macrophages, BEL was shown to block the biosynthesis of triacylglycerol by inhibiting PAP activity, which has an IC50 value similar to that for iPLA2 inhibition under the same conditions. nih.gov Furthermore, research into inflammatory conditions has shown that BEL can inhibit the generation of superoxide (B77818) in neutrophils, a key event in oxidative stress seen in diseases like diabetes. nih.gov This inhibition is linked to iPLA2, as knockdown of the enzyme with siRNA produced similar results, and the effect could be partially rescued by the addition of arachidonic acid. nih.gov These investigations, which rely on BEL as an inhibitor, underscore the complexity of lipid signaling in regulating immune cell function, from migration to inflammatory responses.

Modulation of Insulin (B600854) Secretion in Pancreatic Islet and Insulinoma Cells

This compound is instrumental in studies analyzing the role of iPLA2 in the function of pancreatic beta-cells and the secretion of insulin. The non-deuterated BEL is used as a selective inhibitor to probe the significance of iPLA2 signaling in glucose-stimulated insulin secretion (GSIS).

Research has established that iPLA2 is predominantly expressed in the insulin-producing beta-cells of human and mouse pancreatic islets, with much lower levels in exocrine acinar cells. oup.com The inhibition of iPLA2 activity by BEL has been shown to significantly impair GSIS from isolated mouse and human islets. oup.com In one study, pretreatment of human islets with BEL resulted in a dramatic reduction of the insulin secretory response to glucose, with secretion dropping from 1.2264 +/- 0.0568 ng/islet/h in controls to 0.8285 +/- 0.0803 ng/islet/h in the BEL-treated group. oup.com

Further studies using the insulinoma cell line INS-1 demonstrated that silencing the expression of iPLA2 with small interfering RNA (siRNA) also led to a significant reduction in insulin secretion in response to glucose. The inhibitory effect of BEL on insulin secretion from isolated islets could be overcome by the addition of exogenous arachidonic acid, suggesting that iPLA2's role in insulin secretion is mediated through the release of this specific fatty acid.

In vivo experiments where BEL was administered intravenously to mice resulted in sustained hyperglycemia and lower plasma insulin levels during glucose tolerance tests, confirming that the impaired glucose tolerance was a direct result of insufficient insulin secretion rather than decreased insulin sensitivity. These findings unambiguously establish that iPLA2 signaling is a crucial component of the physiological mechanism of glucose-stimulated insulin secretion. oup.com

Table 2: Effect of Bromoenol Lactone (BEL) on Glucose-Stimulated Insulin Secretion (GSIS) This table is interactive. You can sort and filter the data.

| Experimental Model | Treatment | Outcome | Implied Mechanism | Reference |

|---|---|---|---|---|

| Isolated Human Islets | BEL Pretreatment | Dramatically reduced GSIS | Inhibition of iPLA2 | oup.com |

| Isolated Mouse Islets | BEL | Inhibited GSIS | Inhibition of iPLA2 | |

| Isolated Mouse Islets | BEL + Arachidonic Acid | GSIS restored | iPLA2-mediated arachidonic acid release | |

| INS-1 Insulinoma Cells | iPLA2 siRNA | Reduced GSIS | iPLA2 is necessary for GSIS |

| Mice (in vivo) | IV BEL Administration | Sustained hyperglycemia, reduced insulin levels | Insufficient insulin secretion | |

Analysis of Neurite Outgrowth and Neuronal Development

The development of the nervous system involves the intricate process of neurite outgrowth, where neurons extend processes to form complex networks. The role of lipid signaling in this process has been investigated using BEL, with this compound as the analytical standard for its quantification.

A key study investigating the effects of BEL on primary cultures of cortical neurons from fetal rat brains found that the phospholipase A2 (PLA2) activity in this tissue was predominantly of the calcium-independent (iPLA2) type. When these cultured neurons were treated with BEL, they exhibited a dose- and time-dependent toxic effect. This manifested as an acute loss of neurites and damage to the cell body.

Quantitative analysis revealed that BEL completely diminished neuritogenesis, the process of forming new neurites. The destructive effect of BEL on neurite growth was clearly dependent on both the concentration of the compound and the duration of exposure. The observed neurite demise was accompanied by an abrogation of the normal cell body appearance and a decrease in nuclear size, suggesting a cytotoxic mechanism distinct from simple neurite retraction. These findings underscore the critical role of iPLA2-mediated signaling pathways in neuronal development and the survival of neurites, a research area where BEL serves as a potent inhibitory probe.

Research on Biological and Cellular Responses to Bromoenol Lactone Non Clinical, Mechanistic Focus

Cellular Viability and Programmed Cell Death (Apoptosis)

Bromoenol lactone has been identified as a potent inducer of apoptosis, or programmed cell death, in a variety of cell types. This activity is central to its biological effects at the cellular level.

Induction of Apoptosis in Various Cell Lines

Research has demonstrated that BEL can trigger apoptosis across a range of cell lines. Long-term exposure (up to 24 hours) to BEL leads to a significant increase in the binding of annexin-V to the cell surface, a hallmark of early apoptosis, and results in nuclear DNA damage. nih.gov This effect has been consistently observed in several well-established cell lines, indicating a broad-spectrum pro-apoptotic capability.

The following table summarizes the cell lines in which BEL has been shown to induce apoptosis:

| Cell Line | Cell Type | Origin |

| U937 | Human monocytic | Human |

| THP-1 | Human monocytic | Human |

| RAW264.7 | Murine macrophage | Mouse |

| Jurkat | Human T lymphocyte | Human |

| GH3 | Human pituitary | Human |

| MonoMac | Human phagocyte | Human |

This table is generated based on findings reported in scientific literature.

Molecular Events Preceding Apoptosis

The induction of apoptosis by BEL is preceded by a cascade of specific molecular events. At earlier time points, around 2 hours of treatment, BEL initiates the proteolytic cleavage of procaspase-9 and procaspase-3. Caspase-9 is an initiator caspase associated with the intrinsic, or mitochondrial, pathway of apoptosis, while caspase-3 is a key effector caspase responsible for executing the final stages of cell death. The activation of these caspases leads to the cleavage of other cellular proteins, such as poly(ADP-ribose) polymerase (PARP).

Crucially, these caspase activation events are preceded by alterations in the mitochondrial membrane potential, indicating that mitochondria play a central role in initiating the apoptotic process in response to BEL.

Disentangling PAP-1 Mediated Effects from iPLA2 Inhibition in Cell Death

While Bromoenol lactone is widely recognized as an inhibitor of calcium-independent phospholipase A2 (iPLA2), studies have revealed that its pro-apoptotic effects are not primarily mediated by the inhibition of this enzyme. Instead, the induction of cell death by BEL is attributed to its inhibitory action on another key enzyme in phospholipid metabolism: phosphatidate phosphohydrolase-1 (PAP-1).

Mitochondrial Biology and Ultrastructure Studies

The mitochondrion is a key organelle in the mechanism of BEL-induced apoptosis. The compound directly and indirectly affects mitochondrial structure and function, leading to the initiation of the cell death cascade.

Impact on Inner Mitochondrial Membrane Structure and Function

Bromoenol lactone has been shown to have detrimental effects on energy-dependent mitochondrial functions. Treatment with BEL leads to a partial depolarization of the mitochondrial membrane. This change in the mitochondrial membrane potential is a critical early event in the apoptotic pathway triggered by BEL. While detailed ultrastructural studies specifically on the inner mitochondrial membrane are not extensively reported, the observed depolarization suggests a significant impact on its integrity and the function of the electron transport chain complexes embedded within it. The maintenance of the mitochondrial membrane potential is essential for ATP synthesis and other vital mitochondrial activities.

Role in Maintaining Respiratory Function under Lipid Saturation Stress

The inhibition of PAP-1 by Bromoenol lactone has implications for lipid metabolism, which can in turn affect mitochondrial respiratory function, particularly under conditions of lipid saturation stress. While direct studies on BEL's role in this specific context are limited, it is known that BEL-treated rat brain mitochondria exhibit a reduced capacity for calcium retention and show enhanced generation of reactive oxygen species (ROS). This suggests that by altering lipid metabolism through PAP-1 inhibition, BEL can impair the ability of mitochondria to cope with metabolic stresses, potentially disrupting the efficiency of the respiratory chain and leading to increased oxidative stress.

Challenges, Limitations, and Future Directions in Bromoenol Lactone Research

Specificity Challenges and Off-Target Effects

Initially lauded for its potent and irreversible inhibition of calcium-independent PLA2 (iPLA2), subsequent research has revealed a more complex and less specific interaction profile for Bromoenol lactone. This has led to a critical re-evaluation of its utility as a sole inhibitor for studying iPLA2 functions.

Re-evaluation of Bromoenol Lactone as a Sole iPLA2 Inhibitor

Bromoenol lactone (BEL) has been widely utilized as a selective, irreversible, and potent inhibitor of calcium-independent phospholipase A2β (iPLA2β). selleck.co.jpmedchemexpress.com It functions as a suicide-based inhibitor, meaning it is processed by the enzyme into a reactive form that then covalently and irreversibly binds to it. escholarship.org Studies have shown its effectiveness in inhibiting iPLA2β with an IC50 value of approximately 7 µM. selleck.co.jp For instance, (S)-BEL, the S-enantiomer of bromoenol lactone, inhibits the vasopressin-induced release of arachidonate (B1239269) in cultured rat aortic smooth muscle cells with an IC50 of 2 µM. medchemexpress.com

However, emerging evidence suggests that BEL's effects are not exclusively mediated through iPLA2β inhibition. Research has demonstrated that BEL can also inhibit exocytosis in mast cells stimulated by various agents, including those where calcium entry is not the primary trigger. researchgate.net This suggests that BEL may inactivate other proteins essential for exocytosis, independent of its action on iPLA2β. researchgate.net These findings have cast doubt on the mechanism that solely implicates iPLA2β in processes like store-operated Ca2+ entry. researchgate.net The observation of cytotoxic effects, such as neurite loss and impaired cell body in cortical neurons following BEL treatment, further points towards off-target effects. These effects might be related to maintaining phospholipid membrane remodeling rather than just the generation of free fatty acids.

Importance of Using Multiple Pharmacological and Genetic Approaches for Target Validation

Genetic strategies, such as gene silencing or knockout models, can provide more definitive evidence of a protein's function by directly removing or reducing its expression. When the results from these genetic manipulations align with the effects observed using a panel of selective inhibitors, the confidence in the inhibitor's on-target mechanism is significantly increased. This integrated approach helps to differentiate the specific effects of iPLA2 inhibition from the non-specific actions of compounds like BEL, leading to a more accurate understanding of the enzyme's physiological and pathological roles.

Development of Improved Chemical Probes

The limitations of current inhibitors like Bromoenol lactone highlight the urgent need for the development of new and improved chemical probes. These next-generation tools are crucial for dissecting the complex roles of different PLA2 isoforms in health and disease.

Design of More Selective and Potent Inhibitors for Specific PLA2 Isoforms

The phospholipase A2 superfamily is extensive, with numerous isoforms each having distinct cellular functions. nih.govnih.gov This diversity necessitates the design of inhibitors that are not only potent but also highly selective for a single PLA2 isoform. The development of such specific inhibitors is a key area of research, as it would allow for the precise interrogation of the function of individual PLA2 enzymes without the confounding off-target effects seen with broader-spectrum inhibitors. nih.gov

Recent efforts have focused on creating isoform-selective inhibitors. For example, researchers have developed lactam inhibitors of LpPLA2 and polyfluoroketones as potent and selective inhibitors of GVIA iPLA2. nih.gov Another approach involves designing peptide inhibitors, such as Leu-Ala-Ile-Tyr-Ser (LAIYS), which has been shown to specifically bind to and inhibit Russell's viper PLA2. researchgate.net The goal is to develop a toolbox of chemical probes, where each tool is finely tuned to interact with a specific PLA2 isoform. mskcc.org

Table 1: Examples of PLA2 Inhibitors and their Characteristics

| Inhibitor | Target PLA2 Isoform(s) | Key Features |

|---|---|---|

| Bromoenol lactone (BEL) | Primarily iPLA2β, but with off-target effects | Irreversible, mechanism-based inhibitor. medchemexpress.comresearchgate.net |

| (S)-Bromoenol lactone ((S)-BEL) | iPLA2β | Chiral, irreversible inhibitor with 10-fold selectivity for iPLA2β over iPLA2γ. caymanchem.com |

| Darapladib (B1669826) | LpPLA2 | Potent and selective inhibitor. nih.gov |

| FKGK11 | GVIA iPLA2 | Potent polyfluoroketone inhibitor. nih.gov |

| Leu-Ala-Ile-Tyr-Ser (LAIYS) | Russell's viper PLA2 | Designed peptide inhibitor. researchgate.net |

Strategies for Minimizing Off-Target Interactions

Minimizing off-target interactions is a central challenge in the design of new chemical probes. One strategy is to leverage detailed structural information of the target enzyme's active site to design inhibitors with high complementarity, thereby reducing the likelihood of binding to other proteins. Computational modeling and fragment-based drug design are powerful tools in this endeavor.

Another approach is the development of activity-based probes (ABPs). mdpi.comfrontiersin.org ABPs are designed to react specifically with the active form of an enzyme, providing a more direct measure of its activity. frontiersin.org Recent advancements have led to the creation of second-generation ABPs with improved labeling efficiency, sensitivity, and reduced background signals. mdpi.com These probes often incorporate photoaffinity tags and bioorthogonal functional groups, allowing for precise labeling and detection of the target enzyme within complex biological systems. mdpi.com Such strategies are crucial for developing the next generation of highly specific PLA2 inhibitors.

Advanced Analytical Techniques in Support of BEL Research

Advancements in analytical techniques are paramount to overcoming the current challenges in Bromoenol lactone and broader PLA2 research. These technologies offer the sensitivity and specificity required to dissect complex biological systems and validate the effects of chemical probes.

High-resolution liquid chromatographic systems and mass spectrometry are essential for identifying the molecular targets of BEL and other inhibitors, as well as for profiling the lipidomic changes that occur upon PLA2 inhibition. iaea.org These techniques can help to distinguish on-target from off-target effects by providing a comprehensive view of the cellular response to an inhibitor.

Furthermore, advanced imaging techniques, such as those utilizing fluorescently labeled probes, allow for the visualization of enzyme activity in living cells. mdpi.com This provides spatial and temporal information about the role of specific PLA2 isoforms in cellular processes. The integration of these sophisticated analytical methods with the development of improved chemical probes will undoubtedly propel our understanding of phospholipase A2 biology and the therapeutic potential of its inhibitors.

Integrated Omics Approaches for Comprehensive Pathway Analysis

To achieve a holistic understanding of bromoenol lactone's biological impact, a singular "omic" approach is insufficient. Integrated omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy for constructing a comprehensive picture of the cellular response to this compound. youtube.comnih.gov The challenge is not only in generating these large datasets but also in their effective integration and interpretation to reveal causal relationships and functional pathways. youtube.comresearchgate.net

Currently, much of the research on bromoenol lactone has focused on specific enzyme interactions. nih.gov A significant future direction is to apply systems biology approaches, using integrated multi-omics to map the broader network of pathways perturbed by bromoenol lactone. mdpi.com For instance, combining transcriptomics (to measure changes in gene expression) with metabolomics (to measure changes in metabolite levels) following bromoenol lactone treatment could reveal novel affected pathways beyond the well-documented lipid metabolism. youtube.comresearchgate.net

Table 2: Framework for Integrated Omics in Bromoenol Lactone Research This table outlines a potential strategy for applying integrated omics to study bromoenol lactone.

| Omics Layer | Research Question | Potential Findings |

| Transcriptomics | How does bromoenol lactone alter gene expression profiles? | Identification of upregulated or downregulated genes and pathways, suggesting regulatory responses to enzymatic inhibition or cellular stress. mdpi.com |

| Proteomics | Which protein expression levels change upon bromoenol lactone exposure? | Discovery of compensatory changes in protein expression and post-translational modifications indicative of cellular adaptation or toxicity. |

| Metabolomics | What is the global impact of bromoenol lactone on the cellular metabolome? | Uncovering widespread metabolic shifts and identifying novel biomarkers of bromoenol lactone activity. researchgate.netnih.gov |

| Integration | How do changes in gene and protein expression correlate with metabolic alterations? | Construction of comprehensive models of bromoenol lactone's mechanism of action, linking initial enzyme inhibition to downstream cellular events. nih.govresearchgate.net |

Future advancements will depend on the development of sophisticated computational tools and algorithms capable of integrating diverse data types to build predictive models of cellular behavior. nih.gov Such an approach will be critical for moving beyond a one-enzyme, one-effect understanding to a systems-level appreciation of bromoenol lactone's function.

Computational and Theoretical Approaches

Computational chemistry and molecular modeling provide invaluable insights into the molecular-level interactions and chemical properties of compounds like bromoenol lactone, complementing experimental data.

Molecular Docking and Dynamics Simulations of Enzyme-Inhibitor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools for predicting and analyzing how a ligand, such as bromoenol lactone, binds to and interacts with a protein target. mdpi.comresearchgate.net Docking predicts the preferred orientation of a molecule when bound to another, while MD simulations provide a view of the dynamic evolution of the complex over time, offering insights into its stability and the conformational changes that may occur. nih.govmdpi.com

A primary challenge is the accurate representation of covalent inhibition, which is a known mechanism for bromoenol lactone. Standard docking algorithms are often optimized for non-covalent interactions. Therefore, specialized covalent docking protocols are required to model the formation of a chemical bond between the inhibitor and the enzyme. Another limitation is the inherent flexibility of both the ligand and the protein, which can exist as an ensemble of conformations. researchgate.net

Future research will likely employ more advanced simulation techniques, such as enhanced sampling MD methods, to more thoroughly explore the conformational landscape of the enzyme-inhibitor complex. researchgate.net These simulations can help elucidate the precise mechanism of inhibition, including the role of specific amino acid residues in the binding pocket and the conformational changes induced by the inhibitor. nih.gov For bromoenol lactone, these simulations could be used to compare its binding to different phospholipase A2 isoforms or to predict its interaction with other potential off-target enzymes.

Table 3: Application of Molecular Modeling to Bromoenol Lactone-Enzyme Interactions This interactive table summarizes the use of computational methods to study inhibitor binding.

| Computational Method | Objective | Key Parameters & Insights |

| Molecular Docking | Predict the binding pose of bromoenol lactone in an enzyme's active site. mdpi.com | Binding energy scores, identification of key interacting residues (e.g., hydrogen bonds, hydrophobic interactions). nih.govresearchgate.net |

| Covalent Docking | Model the formation of the covalent bond between bromoenol lactone (or its reactive product) and a target residue (e.g., cysteine). | Reaction coordinates, modeling of the transition state for the covalent modification. |

| Molecular Dynamics (MD) Simulation | Assess the stability of the enzyme-inhibitor complex and observe conformational changes. nih.gov | Root-mean-square deviation (RMSD) to measure stability, analysis of protein flexibility, characterization of water molecule roles in the active site. |

| Binding Free Energy Calculations | Quantify the affinity of bromoenol lactone for its target. | Methods like MM/PBSA or MM/GBSA can provide estimates of the binding free energy, helping to rank potential inhibitors. nih.gov |

Quantum Chemical Studies of Reaction Mechanisms and Tautomerism

Quantum chemical (QC) methods, such as Density Functional Theory (DFT), are used to study the electronic structure of molecules and to model chemical reactions with high accuracy. nih.gov These approaches are particularly valuable for investigating reaction mechanisms and phenomena like tautomerism, which can be difficult to probe experimentally. mdpi.comnih.gov

For bromoenol lactone, QC studies can address fundamental questions about its reactivity. A significant challenge is the computational cost associated with applying these methods to large biological systems. Often, a hybrid approach, known as QM/MM (Quantum Mechanics/Molecular Mechanics), is employed, where the reactive center is treated with high-level QC methods and the surrounding protein environment is treated with more computationally efficient classical mechanics.

Future directions include using QC calculations to investigate the hydrolysis of bromoenol lactone to its reactive bromomethyl keto acid form. nih.gov Such studies could elucidate the reaction pathway, identify the transition state, and calculate the activation energy, providing a detailed understanding of why this hydrolysis is facilitated by the target enzyme. Furthermore, tautomerism is a critical aspect of many lactone and keto-enol systems. frontiersin.orgmdpi.com QC calculations can determine the relative stabilities of different tautomers of bromoenol lactone and its derivatives under various conditions (e.g., in the gas phase versus in solution), which can have significant implications for their reactivity and biological activity. researchgate.netmdpi.com

Q & A

Q. How can BEL-d7 be combined with omics approaches to elucidate its downstream lipidomic effects?

- Methodological Answer : Perform untargeted lipidomics on BEL-d7-treated vs. control cells using high-resolution LC-MS. Focus on plasmalogen phospholipids, the preferred substrates of iPLA2β. Integrate with transcriptomics (RNA-seq) to identify compensatory pathways (e.g., cyclooxygenase upregulation). Validate findings with stable isotope-labeled arachidonate tracing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.